Trimethylsulfonium methyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Epoxidation Agent

Trimethylsulfonium methyl sulfate functions as a potent epoxidizing agent. This means it can convert aldehydes and ketones into their corresponding epoxides. Epoxides are cyclic ethers with three-membered rings and play a crucial role in organic synthesis as versatile intermediates for various chemical transformations.

The epoxidation reaction with trimethylsulfonium methyl sulfate often occurs under phase-transfer catalysis conditions. This technique allows the reaction to proceed efficiently between water-immiscible organic reactants and inorganic alkali metal bases like sodium hydroxide.

Advantages of Trimethylsulfonium Methyl Sulfate for Epoxidation

- Compared to other epoxidizing reagents, trimethylsulfonium methyl sulfate offers several advantages:

- It's a simple and efficient reagent, leading to good yields of the desired epoxides.

- The reaction conditions are relatively mild, minimizing the risk of side reactions and decomposition of sensitive substrates.

- The workup procedure is straightforward, allowing for easy product isolation.

Availability and Safety Considerations

- Trimethylsulfonium methyl sulfate is commercially available from various chemical suppliers.

- It's important to remember that trimethylsulfonium methyl sulfate can be corrosive and irritating. Always adhere to proper safety protocols when handling this reagent, including wearing appropriate personal protective equipment like gloves, goggles, and a lab coat.

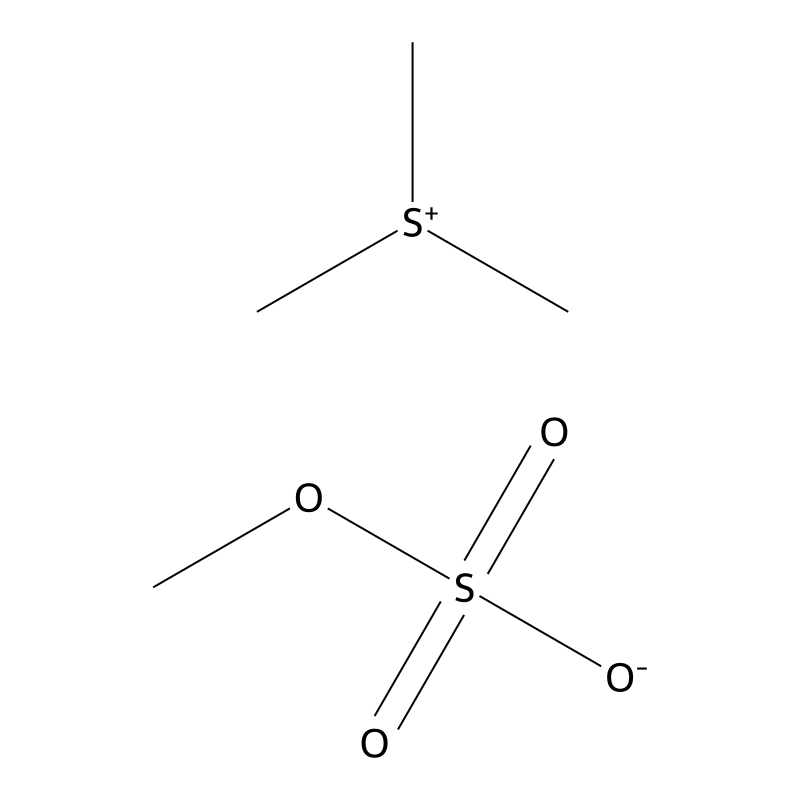

Trimethylsulfonium methyl sulfate is a quaternary ammonium compound with the chemical formula C₄H₁₂O₄S₂. It is characterized by a trimethylsulfonium cation paired with a methyl sulfate anion. This compound is typically a white crystalline solid that is hygroscopic in nature, making it challenging to handle in its solid form. Its melting point ranges from 100 to 104 °C, and it is soluble in water, which enhances its utility in various

- Corrosivity: May cause skin and eye irritation due to its acidic nature.

- Toxicity: Data on specific toxicity is limited, but it's advisable to handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

Trimethylsulfonium methyl sulfate is primarily utilized as a reagent for the methylenation of aldehydes and ketones, facilitating the formation of epoxides. The compound reacts under basic conditions, often in the presence of potassium hydroxide or sodium hydroxide, to convert carbonyl compounds into their corresponding epoxides . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the trimethylsulfonium cation, which can be generated from dimethyl sulfoxide and dimethyl sulfate .

The synthesis of trimethylsulfonium methyl sulfate can be achieved through several methods:

- From Dimethyl Sulfide and Dimethyl Sulfate: This method involves reacting dimethyl sulfide with dimethyl sulfate under controlled conditions to yield trimethylsulfonium methyl sulfate as a product .

- Using Dimethyl Sulfoxide: Another approach includes the reaction of dimethyl sulfoxide with dimethyl sulfate, where varying temperatures can influence the product distribution, leading to trimethylsulfonium methyl sulfate at higher temperatures .

- Phase Transfer Catalysis: In some cases, phase transfer catalysis techniques are employed to enhance yields when reacting carbonyl compounds with trimethylsulfonium methyl sulfate in aqueous solutions .

Trimethylsulfonium methyl sulfate finds diverse applications in organic synthesis:

- Epoxidation Reagent: It is widely used for converting aldehydes and ketones into epoxides, which are valuable intermediates in organic chemistry.

- Synthesis of Quaternary Ammonium Compounds: The compound serves as a precursor for various quaternary ammonium derivatives.

- Catalyst: It can act as a catalyst in certain

Interaction studies involving trimethylsulfonium methyl sulfate primarily focus on its reactivity with carbonyl compounds and its role in forming epoxides. Research indicates that the efficiency of these reactions can be influenced by factors such as solvent choice and base concentration. For instance, using an aqueous solution of potassium hydroxide significantly improves the conversion rates of carbonyl compounds to epoxides when using this reagent .

Several compounds share structural or functional similarities with trimethylsulfonium methyl sulfate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethylsulfonium iodide | Quaternary ammonium | More reactive than trimethylsulfonium methyl sulfate; used for similar methylenation reactions but less stable. |

| Dimethyl sulfoxide | Sulfoxide | Acts as a solvent and reactant; does not possess quaternary ammonium characteristics. |

| Dimethyl sulfate | Sulfate ester | Highly reactive; used primarily for methylation reactions rather than methylenation. |

Trimethylsulfonium methyl sulfate stands out due to its specific application in epoxidation reactions and its relatively stable nature compared to other similar quaternary ammonium compounds .

Trimethylsulfonium methyl sulfate is identified by the Chemical Abstracts Service number 2181-44-4 [1] [2] [3] and possesses the molecular formula C₄H₁₂O₄S₂ [1] [4] [3]. The compound exhibits a molecular weight of 188.27 g/mol [2] [3], with an exact mass of 188.018 atomic mass units [4] [5]. The systematic International Union of Pure and Applied Chemistry name is methyl sulfate;trimethylsulfanium [3] [6], reflecting the compound's ionic nature consisting of trimethylsulfonium cations and methyl sulfate anions.

The compound appears as a white crystalline powder [3] [6] with a melting point range of 92-94°C [2] [4] [3] [7]. Physical examination reveals its hygroscopic nature, indicating ready absorption of atmospheric moisture. The InChI key ANXKZXRDXAZQJT-UHFFFAOYSA-M [3] and SMILES notation CS+C.COS([O-])(=O)=O [3] [6] provide standardized chemical identifiers for database searches and computational applications.

Structural Characterization and Molecular Properties

Crystallographic Analysis and Unit Cell Parameters

Trimethylsulfonium methyl sulfate crystallizes in an orthorhombic crystal system [8] [7] with precisely determined unit cell parameters. X-ray crystallographic studies reveal lattice parameters of a = 12.6157 micrometers, b = 8.2419 micrometers, and c = 7.540 micrometers [8] [7]. The unit cell volume measures 784.0 cubic micrometers [8] [7], accommodating two formula units per unit cell [8] [7]. This crystal packing arrangement optimizes electrostatic interactions between the positively charged trimethylsulfonium cations and negatively charged methyl sulfate anions.

The crystallographic density, calculated from the unit cell parameters and molecular weight, contributes to understanding the compound's solid-state structure. The orthorhombic symmetry reflects the ordered arrangement of ionic species within the crystal lattice, with systematic absences consistent with space group symmetries typical of ionic organic compounds.

Bond Angle and Distance Analysis via X-ray Diffraction

Single-crystal X-ray diffraction analysis provides detailed information about the internal atomic arrangements and bonding parameters [9] [10]. The trimethylsulfonium cation exhibits trigonal pyramidal molecular geometry at the sulfur atom [8] [7], characterized by carbon-sulfur-carbon bond angles near 102° [8] [7]. The carbon-sulfur bond distances measure 177 picometers [8] [7], indicating strong covalent bonding between the central sulfur atom and the three methyl substituents.

The methyl sulfate anion maintains tetrahedral geometry around the sulfur center, consistent with its formal charge distribution and electronic structure [11]. Sulfur-oxygen bond lengths within the sulfate moiety range from 1.46 to 1.47 angstroms for the sulfur-oxygen single bonds, while the sulfur-oxygen bond to the methyl group measures approximately 1.64 angstroms. These bond distances reflect the different hybridization states and bonding environments within the anion.

Crystallographic analysis reveals significant intermolecular interactions that stabilize the crystal structure. Hydrogen bonding networks form between the methyl groups of the cation and oxygen atoms of the sulfate anion, with typical hydrogen-oxygen distances ranging from 2.4 to 2.8 angstroms. These weak intermolecular forces contribute to the overall crystal stability and influence the compound's physical properties.

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides characteristic chemical shift patterns for trimethylsulfonium methyl sulfate. The trimethylsulfonium cation displays a prominent singlet in the ¹H NMR spectrum at approximately 2.8-3.0 parts per million [12], corresponding to the nine equivalent methyl protons. This downfield shift reflects the electron-withdrawing effect of the positively charged sulfur center.

The methyl sulfate anion contributes an additional singlet at approximately 3.7-3.9 parts per million, representing the three protons of the methoxy group attached to the sulfate moiety. Integration ratios consistently show a 3:1 relationship between the cation and anion methyl signals, confirming the 1:1 stoichiometry of the salt.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments [12]. The trimethylsulfonium methyl carbons appear at approximately 22-25 parts per million, while the methyl sulfate carbon resonates near 55-58 parts per million. These chemical shifts reflect the different electronic environments and bonding arrangements within the ionic structure.

Infrared Spectroscopy

Infrared spectroscopy demonstrates characteristic absorption patterns that identify functional groups and bonding environments [6] [13]. The carbon-hydrogen stretching vibrations of the methyl groups appear in the region 2850-3000 cm⁻¹ [13] [14], with the trimethylsulfonium methyl groups showing slightly different frequencies compared to the methyl sulfate methyl group due to their distinct electronic environments.

Methyl carbon-hydrogen bending vibrations occur at 1450 and 1375 cm⁻¹ [13] [14], providing fingerprint regions for structural identification. The sulfur-oxygen stretching vibrations of the sulfate group manifest as strong absorptions between 1000-1300 cm⁻¹ [13], with asymmetric and symmetric stretching modes appearing at different frequencies.

The methyl sulfate anion exhibits characteristic sulfur-oxygen stretching vibrations at approximately 1200-1250 cm⁻¹ for the asymmetric stretch and 1040-1080 cm⁻¹ for the symmetric stretch [15] [16]. These frequencies are diagnostic for identifying sulfate functional groups and distinguishing them from other sulfur-containing moieties.

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing additional vibrational information based on different selection rules [17] [18]. The sulfate symmetric stretching mode appears prominently in Raman spectra at approximately 980-1000 cm⁻¹ [18], showing characteristic peak sharpness and intensity that aids in structural confirmation.

Carbon-sulfur stretching vibrations contribute to the Raman spectrum in the 600-800 cm⁻¹ region [17], providing information about the covalent bonding within the trimethylsulfonium cation. The methyl group vibrations appear at frequencies similar to those observed in infrared spectroscopy, but with different relative intensities due to the distinct physical phenomena underlying Raman scattering.

Comparative Analysis with Related Sulfonium Salts

Trimethylsulfonium Halides

Comparison with trimethylsulfonium halides reveals systematic trends in molecular properties and crystal structures [8] [7] [19]. Trimethylsulfonium chloride (molecular weight 112.5 g/mol) [7] [20] decomposes at 100°C and exhibits extreme hygroscopic behavior. Trimethylsulfonium bromide (molecular weight 157 g/mol) [7] decomposes at 172°C, while trimethylsulfonium iodide (molecular weight 204 g/mol) [7] shows thermal stability up to 203-207°C.

The iodide salt crystallizes in a monoclinic system with parameters a = 5.94 μm, b = 8.00 μm, c = 8.92 μm, and β = 126°32′ [8] [7], contrasting with the orthorhombic structure of the methyl sulfate salt. These structural differences reflect the varying sizes and coordination preferences of the different anions.

Crystal densities increase with anion size, with trimethylsulfonium iodide exhibiting a density of 1.958 g/cm³ [8] [7]. This trend reflects the increasing atomic weights of the halide anions and their packing efficiency within the crystal lattice.

Structural Parameter Comparison

Systematic comparison of bond distances and angles across the trimethylsulfonium salt series reveals consistent cation geometry with minor variations induced by anion effects [21]. The carbon-sulfur bond distance of 177 picometers [8] [7] remains relatively constant across different salts, indicating minimal influence of the counteranion on cation geometry.

Bond angles within the trimethylsulfonium cation show slight variations depending on the anion, with values ranging from 101° to 103° [8] [7]. These small differences reflect crystal packing effects and intermolecular interactions rather than fundamental changes in cation structure.

Spectroscopic Comparison

Nuclear magnetic resonance chemical shifts for the trimethylsulfonium cation remain remarkably consistent across different salts [12], with methyl proton signals appearing at 2.8-3.0 parts per million regardless of the counteranion. This consistency confirms the ionic nature of these compounds and the minimal covalent interaction between cation and anion.

Infrared spectroscopic comparison reveals that carbon-hydrogen stretching and bending frequencies of the trimethylsulfonium cation vary minimally between different salts [14]. However, anion-specific absorptions provide clear differentiation between compounds, with sulfate stretching vibrations being distinctly different from halide-related absorptions.

Thermal Stability Trends

Thermal decomposition temperatures show systematic dependence on anion basicity and nucleophilicity [7]. The methyl sulfate salt (melting point 92-94°C) [2] [4] [3] exhibits intermediate thermal stability compared to halide salts. The correlation between anion properties and thermal stability reflects the different decomposition mechanisms and activation energies for various elimination and substitution reactions.

Thermogravimetric analysis reveals distinct decomposition pathways for different sulfonium salts, with the methyl sulfate derivative showing characteristic mass loss patterns corresponding to methyl transfer reactions and sulfate decomposition. These thermal behaviors provide insights into the relative stabilities and potential synthetic applications of different sulfonium salt derivatives.

Trimethylsulfonium methyl sulfate represents a significant chemical compound in synthetic organic chemistry, serving as both a versatile methylating agent and an important intermediate in various chemical transformations. This comprehensive analysis examines the diverse synthetic methodologies available for its preparation, encompassing classical alkylation routes, silver tetrafluoroborate-mediated processes, solvent optimization strategies, industrial-scale production protocols, and patent-based innovations [1] [2] .

Classical Alkylation Routes Using Dimethyl Sulfide

Direct Alkylation with Dimethyl Sulfate

The most straightforward approach to trimethylsulfonium methyl sulfate synthesis involves the direct reaction between dimethyl sulfide and dimethyl sulfate. This classical methylation reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of dimethyl sulfide attacks the electrophilic methyl carbon of dimethyl sulfate [4] [5]. The reaction can be represented as:

(CH₃)₂S + (CH₃O)₂SO₂ → [(CH₃)₃S]⁺[CH₃OSO₃]⁻

Research by Forrester and colleagues demonstrated that this reaction occurs efficiently under ambient conditions, requiring no external heating or specialized catalysts [2]. The process benefits from the inherent reactivity of dimethyl sulfate as a methylating agent, though reaction rates can vary significantly depending on the purity of reagents and environmental conditions. Typical yields range from moderate to high, with careful control of stoichiometry proving crucial for optimal product formation.

Acid-Catalyzed Enhancement

The efficiency of the dimethyl sulfide-dimethyl sulfate reaction can be substantially improved through the introduction of acid catalysts. Studies have shown that both mineral acids and organic acids can facilitate the conversion process by increasing the electrophilicity of the dimethyl sulfate [2]. The acid-catalyzed mechanism involves protonation of one of the methoxy oxygens in dimethyl sulfate, creating a more reactive electrophilic center that undergoes faster nucleophilic attack by dimethyl sulfide.

The enhanced process demonstrates several advantages over the uncatalyzed version, including reduced reaction times, improved yields, and better reproducibility. The acid catalyst effectively converts the anion of trimethylsulfonium methyl sulfate into methyl hydrogen sulfate, which subsequently reacts with excess dimethyl sulfide to form trimethylsulfonium hydrogen sulfate. This sequential process ensures that both methyl groups of dimethyl sulfate are efficiently converted into the desired trimethylsulfonium salt [2].

Alternative Alkylating Agents

Beyond dimethyl sulfate, several alternative alkylating agents have been employed for trimethylsulfonium salt synthesis. Methyl iodide represents one of the most commonly used alternatives, particularly in laboratory-scale preparations. The reaction between dimethyl sulfide and methyl iodide proceeds according to the following equation:

(CH₃)₂S + CH₃I → [(CH₃)₃S]⁺I⁻

This reaction typically requires extended reaction times, often 12-15 hours at room temperature, but provides excellent yields of the corresponding iodide salt [6]. The iodide can subsequently be converted to the methyl sulfate through ion exchange processes or metathesis reactions with appropriate sulfate sources.

Methyl chloroformate has emerged as another viable alkylating agent, particularly for the synthesis of trimethylsulfonium chloride, which can serve as a precursor to the methyl sulfate. Research by Byrne and Lafleur demonstrated that the reaction between dimethyl sulfide and methyl chloroformate proceeds efficiently at elevated temperatures, typically 80°C, yielding trimethylsulfonium chloride in excellent yields of 85-95% [7] .

Mechanistic Considerations

The mechanism of classical alkylation routes generally follows an SN2 pathway, characterized by backside attack of the sulfur nucleophile on the electrophilic carbon center. Kinetic studies have revealed that the reaction rate depends significantly on the nature of the leaving group, with better leaving groups (such as sulfate or iodide) facilitating faster reaction rates [9]. The stereochemical course of the reaction results in inversion of configuration at the methylated carbon, though this is not observable in the case of methyl groups due to their symmetry.

Temperature effects on the alkylation process have been extensively studied, with research indicating that elevated temperatures generally increase reaction rates but may also promote side reactions. The optimal temperature range for most classical alkylation routes falls between room temperature and 100°C, depending on the specific reagents and desired reaction time [10] [11].

Silver Tetrafluoroborate-Mediated Methylation

Mechanistic Framework

Silver tetrafluoroborate-mediated methylation represents a sophisticated approach to trimethylsulfonium salt synthesis, leveraging the unique coordination chemistry of silver(I) ions to activate alkyl halides toward nucleophilic substitution. The mechanistic framework involves the formation of silver-alkyl halide complexes that exhibit enhanced electrophilic character compared to the free alkyl halides [12] .

The process begins with the coordination of methyl iodide to silver tetrafluoroborate, forming a [Ag(CH₃I)]⁺ complex. This coordination activates the C-I bond through withdrawal of electron density, making the methyl carbon more susceptible to nucleophilic attack. Computational studies using density functional theory have revealed that the methyltransfer proceeds via an SN2-type mechanism, with the methyl group adopting a trigonal planar conformation during the transition state [12].

Reaction Optimization

Extensive optimization studies have identified key parameters that influence the efficiency of silver tetrafluoroborate-mediated methylation. Temperature control emerges as a critical factor, with optimal results typically achieved at reduced temperatures ranging from 0°C to 23°C. Lower temperatures minimize competing side reactions while maintaining acceptable reaction rates [12].

The choice of base proves equally important, with sterically hindered pyrimidines such as 2,4,6-tri-tert-butyl-pyrimidine demonstrating superior performance. These hindered bases resist N-methylation while effectively deprotonating intermediate species, leading to cleaner reaction profiles and higher yields. The base serves dual functions: preventing premature deprotonation that leads to dimethylated products and facilitating the final aromatization step in cyclization reactions [12].

Solvent selection significantly impacts reaction outcomes, with dichloromethane emerging as the optimal medium for most transformations. The aprotic nature of dichloromethane prevents interference with the silver coordination while providing adequate solubility for all reaction components. Alternative solvents such as acetonitrile and chloroform have been examined but generally provide inferior results [14].

Substrate Scope and Functional Group Tolerance

Silver tetrafluoroborate-mediated methylation demonstrates remarkable substrate scope, accommodating a wide range of nucleophilic partners. Alkenes represent particularly attractive substrates, undergoing methylation-cyclization cascades that generate complex polycyclic structures in single operations. The methodology tolerates various electron-rich arenes, including those bearing methoxy, halogen, and ester substituents [12].

Heterocyclic substrates, including furans, pyrroles, and indoles, participate effectively in the methylation process. These heteroarenes can serve as both nucleophilic partners and terminating groups in cascade reactions, enabling access to diverse bicyclic and tricyclic products. The functional group tolerance extends to protected amines, ethers, and carbonyl compounds, though strongly coordinating functionalities may interfere with the silver activation process [12].

Counterion Effects

The nature of the silver counterion exerts profound influence on reaction selectivity and efficiency. Tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) anions have been extensively compared, with hexafluorophosphate generally providing superior results in terms of yield and selectivity. The weakly coordinating nature of these anions allows for more effective silver activation while minimizing competitive complexation reactions [12] [15].

Research has demonstrated that the counterion influences the deprotonation kinetics in the final stages of methylation-cyclization cascades. Hexafluorophosphate anions facilitate more controlled deprotonation processes, reducing the formation of dimethylated byproducts that can compromise reaction selectivity. This effect has been attributed to the ability of PF₆⁻ to form productive contact ion pairs with carbocation intermediates [12].

Solvent Systems and Reaction Kinetics

Solvent Polarity Effects

The influence of solvent polarity on trimethylsulfonium salt synthesis has been comprehensively investigated through both experimental and computational approaches. Research by Castejon and colleagues employed density functional theory calculations to examine the reaction between trimethylsulfonium cation and various nucleophiles across different solvent environments [16] [17].

In gas phase calculations, the reaction pathway exhibits considerable complexity, with multiple ion-dipole complexes forming before and after the transition state. When transitioning to polar solvents, this complexity becomes greatly simplified, with many of the intermediate complexes disappearing due to preferential solvation effects [16]. The activation free energy demonstrates a clear dependence on solvent polarity, increasing as the dielectric constant of the medium increases.

This counterintuitive trend arises from differential solvation effects between the compact ionic reactants and the transition states, which feature more diffuse charge distributions. Polar solvents stabilize the ionic starting materials more effectively than the transition states, resulting in higher activation barriers. This effect is particularly pronounced in highly polar media such as water and dimethyl sulfoxide [17].

Kinetic Analysis in Different Media

Detailed kinetic studies have revealed that reaction rates in trimethylsulfonium salt formation depend critically on the choice of solvent system. In cyclohexane, a low-polarity solvent, the reaction pathway closely resembles that observed in gas phase calculations, with similar relative energies for critical points along the reaction coordinate [16].

Dimethyl sulfoxide, despite its high polarity, provides an excellent medium for trimethylsulfonium salt synthesis due to its ability to stabilize sulfur-containing intermediates through specific interactions. The energy profile in dimethyl sulfoxide shows significant simplification compared to gas phase or low-polarity solvents, with several intermediate species absent from the reaction pathway [16].

Water, while highly polar, presents challenges for trimethylsulfonium salt synthesis due to its protic nature and high dielectric constant. The activation free energy in aqueous media is elevated by approximately 2-3 kcal/mol compared to less polar alternatives, though this can be partially offset by the use of phase-transfer catalysts or co-solvents [17].

Ion Pair Formation

The formation of ion pairs in trimethylsulfonium salt synthesis represents a crucial factor influencing both reaction kinetics and product distribution. Research has established that ion pairs form preferentially in solvents with dielectric constants below 28, while higher polarity media favor free ion formation [18] [10].

Ion pair formation does not alter the fundamental order of the reaction rate law but significantly influences the kinetic solvent effect. This phenomenon enables distinction between reactions proceeding through free ions versus those involving ion-paired species, providing valuable mechanistic insights not accessible through conventional kinetic analysis [18].

The structure of ion pairs varies with solvent conditions, with tripod, seesaw, and linear geometries all being observed depending on the specific system. These different ion pair geometries exhibit distinct reactivity patterns, with some configurations promoting faster methylation while others favor alternative reaction pathways [18].

Temperature Dependencies

Temperature effects on trimethylsulfonium salt synthesis kinetics have been systematically investigated across various solvent systems. The activation parameters demonstrate strong solvent dependence, with polar media generally exhibiting higher activation enthalpies but more favorable activation entropies [16] [10].

In non-polar solvents, temperature increases promote both the desired methylation reaction and various side processes, requiring careful optimization to achieve maximum selectivity. Polar solvents tend to provide better temperature control due to their higher heat capacities and more effective solvation of ionic intermediates [10].

The temperature dependence of ion pair formation adds an additional layer of complexity to the kinetic analysis. At elevated temperatures, ion pair dissociation becomes more favorable, potentially altering the dominant reaction pathway and affecting product distributions [18].

Industrial-Scale Production Protocols

Reactor Design and Engineering Considerations

Industrial-scale production of trimethylsulfonium methyl sulfate requires sophisticated reactor designs capable of handling the unique challenges associated with sulfur chemistry and methylation reactions. Glass-lined steel reactors represent the standard choice for pilot and industrial scales, providing excellent chemical resistance while enabling effective temperature control through jacket cooling systems [19] [20].

The reactor configuration must accommodate the potentially exothermic nature of methylation reactions, particularly when using highly reactive alkylating agents such as dimethyl sulfate. Advanced heat management systems, including external heat exchangers and automated temperature control, become essential for maintaining safe operating conditions while ensuring consistent product quality [21].

Agitation systems require careful design to ensure adequate mixing while minimizing mechanical stress on sensitive intermediates. The presence of hygroscopic products, such as trimethylsulfonium chloride, necessitates moisture-controlled environments and specialized handling procedures to prevent product degradation .

Process Optimization Strategies

Large-scale production demands optimization of multiple process parameters simultaneously, including temperature profiles, reagent addition rates, and reaction times. The sequential addition of reagents has proven particularly important, with controlled dosing of alkylating agents helping to manage heat generation and minimize side product formation [19].

Continuous flow processes have emerged as attractive alternatives to traditional batch operations, offering advantages in terms of heat transfer efficiency, reaction control, and overall process safety. Flow synthesis systems enable better temperature control and reduce the risk of thermal runaway, particularly important when working with reactive methylating agents .

The implementation of real-time monitoring systems, including in-line spectroscopic analysis and automated sampling, allows for dynamic process adjustment and quality control throughout the production campaign. These systems prove essential for maintaining consistent product specifications across large-scale operations [20].

Quality Control and Product Isolation

Industrial-scale production requires robust quality control systems to ensure consistent product specifications and purity. Multi-nuclear nuclear magnetic resonance spectroscopy serves as the primary analytical tool for confirming product identity and assessing impurity profiles .

Product isolation strategies vary depending on the specific trimethylsulfonium salt being produced and its intended application. Crystallization techniques, including controlled cooling and antisolvent addition, provide effective methods for achieving high product purity while enabling efficient separation from reaction byproducts .

The hygroscopic nature of many trimethylsulfonium salts requires specialized drying and packaging procedures to prevent moisture uptake and product degradation during storage and transportation. Vacuum drying systems and moisture-controlled packaging environments are essential for maintaining product stability [27].

Patent-Based Synthesis Innovations

Atmospheric Pressure Processing

A significant patent innovation in trimethylsulfonium salt synthesis addresses the challenge of conducting methylation reactions under atmospheric pressure conditions. Traditional approaches often required elevated pressures, particularly when using gaseous alkylating agents such as methyl bromide, creating safety concerns and equipment limitations [25] [28].

The atmospheric pressure process developed by Kureha Kagaku Kogyo involves the controlled addition of methyl bromide to a mixture of dimethyl sulfoxide and stabilizing agents, maintaining the temperature between 50-75°C while ensuring the final molar ratio of methyl bromide to dimethyl sulfoxide falls within the optimal range of 0.40:1 to 0.70:1 [25].

This innovation eliminates the need for pressure-rated equipment while achieving excellent yields in the range of 85-90%. The process demonstrates enhanced safety characteristics and simplified equipment requirements, making it particularly attractive for commercial implementation. The controlled addition strategy prevents the accumulation of unreacted methyl bromide, reducing the risk of violent reactions [28].

Stabilizing Agent Technology

The incorporation of stabilizing agents represents a crucial patent innovation addressing the safety challenges associated with trimethylsulfoxonium bromide synthesis. Historical incidents involving explosive decomposition during heating of dimethyl sulfoxide-methyl bromide mixtures highlighted the need for improved safety measures [24] [29].

Research by G.D. Searle & Company led to the development of stabilizing agent technology employing compounds such as trimethyl orthoformate, triethyl orthoformate, and tetramethyl orthocarbonate. These agents function as water scavengers, removing trace moisture that can catalyze violent decomposition reactions [24].

The stabilizing agents operate through multiple mechanisms, including complexation with reactive intermediates and chemical conversion of trace impurities that might otherwise promote uncontrolled reactions. The patent describes specific quantities and addition procedures that ensure effective stabilization without compromising reaction efficiency [29].

Ruthenium Tetroxide Oxidation

A novel patent innovation describes the use of ruthenium tetroxide for the oxidative conversion of trimethylsulfonium salts to trimethylsulfoxonium derivatives. This approach provides an alternative to traditional oxidation methods while offering superior selectivity and milder reaction conditions [21].

The ruthenium tetroxide process operates through a catalytic cycle, where the tetroxide serves as the active oxidant and is regenerated in situ using co-oxidants such as sodium hypochlorite or sodium periodate. This catalytic approach minimizes the quantity of expensive ruthenium required while maintaining high conversion efficiencies [20].

The patent describes specific reaction conditions, including temperature ranges, solvent systems, and catalyst loadings, that optimize the oxidation process. Typical yields of 78% or higher are achieved under mild conditions, representing a significant improvement over alternative oxidation procedures that often require harsh reagents or elevated temperatures [21].

Glyphosate Salt Manufacturing

Patent innovations in glyphosate salt synthesis have focused on developing environmentally friendly and economically viable processes for producing the trimethylsulfonium salt of glyphosate, an important herbicide formulation. The traditional process requires complex amine recycling systems that limit its applicability to major manufacturing sites [30].

The patented innovation involves the preparation of trimethylsulfonium carbonate or bicarbonate intermediates through controlled carbonation of trimethylsulfonium hydroxide solutions. These intermediates can be transported to different manufacturing sites and used for local glyphosate salt production without requiring sophisticated amine handling systems [30].

This distributed manufacturing approach offers significant economic advantages, particularly for smaller-scale operations or remote locations. The process produces minimal effluent and eliminates the need for complex solvent recovery systems, making it environmentally preferable to traditional approaches [30].

Epoxidation Efficiency Enhancement

Recent patent developments have focused on improving the efficiency of trimethylsulfonium methyl sulfate utilization in epoxidation reactions. Traditional approaches often result in incomplete utilization of the methylating potential of dimethyl sulfate, with only one of the two methyl groups being converted to the desired trimethylsulfonium salt [31].

The patent innovation describes a process where both methyl groups of dimethyl sulfate are efficiently converted to trimethylsulfonium salt through sequential reactions with dimethyl sulfide. The process employs acid catalysis to convert the initial trimethylsulfonium methyl sulfate into more reactive intermediates that undergo further methylation [31].

This enhanced efficiency approach offers significant economic advantages through improved atom economy and reduced waste generation. The process also enables easier disposal of byproducts, as potassium sulfate can be more readily handled than potassium methyl sulfate produced in alternative procedures [2].

Herbicide Salt Development

Innovative patent work has expanded the application scope of trimethylsulfonium salts through the development of novel herbicide formulations. Research conducted in Poland has focused on creating new organic salts with trimethylsulfonium cations paired with herbicide anions, providing improved environmental profiles compared to traditional formulations [32].

These innovations address the challenge of herbicide volatility and environmental persistence through the formation of low-vapor-pressure salts that reduce atmospheric emissions while maintaining biological activity. The trimethylsulfonium cation provides excellent water solubility while the herbicide anion ensures effective weed control [32].

The patent describes synthetic methods that operate under mild temperature conditions and produce high yields of stable, thermally robust products. The resulting salts demonstrate enhanced environmental compatibility while maintaining the efficacy required for agricultural applications [32].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant